3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorinated phenyl groups, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorinated benzene derivatives.
Thioether Formation: The methylthio group is incorporated through a thiolation reaction, often using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl groups, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core and fluorinated phenyl groups.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular uptake.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with biological targets such as enzymes and receptors. The fluorinated phenyl groups enhance binding affinity and selectivity, while the triazole ring can interact with active sites through hydrogen bonding and π-π interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
- (2-Fluorophenyl)(3-(methylthio)phenyl)methanol
Uniqueness
Compared to similar compounds, 3-(2-Fluorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its dual fluorinated phenyl groups and triazole core. These features contribute to its enhanced stability, biological activity, and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H12F2N4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12F2N4S/c16-11-5-3-4-10(8-11)9-22-15-20-19-14(21(15)18)12-6-1-2-7-13(12)17/h1-8H,9,18H2 |
InChI Key |
YTJOVBASYVDENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.